molecular formula C17H15FN4S B5764304 2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618880-05-0

2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5764304
CAS No.: 618880-05-0
M. Wt: 326.4 g/mol
InChI Key: VSHZGMWMCDRPFX-UHFFFAOYSA-N
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Description

The compound 2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine features a 1,2,4-triazole core substituted with:

  • An allyl group at position 4, which introduces steric flexibility.
  • A (4-fluorobenzyl)thio group at position 5, where the fluorine atom enhances electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4S/c1-2-11-22-16(15-5-3-4-10-19-15)20-21-17(22)23-12-13-6-8-14(18)9-7-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHZGMWMCDRPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618880-05-0
Record name 2-(4-ALLYL-5-((4-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide.

    Introduction of the Fluorobenzyl Thioether Group: The fluorobenzyl thioether group is introduced via a nucleophilic substitution reaction between a fluorobenzyl halide and a thiol derivative.

    Coupling with Pyridine: The final step involves coupling the triazole intermediate with a pyridine derivative under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The fluorobenzyl thioether group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution of the fluorobenzyl thioether group can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including 2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, have shown promising antimicrobial properties. Research indicates that compounds within this class can exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that triazole derivatives can act against various strains of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory and analgesic properties. In vivo studies have shown that triazole derivatives can significantly reduce inflammation and pain in animal models. For example, compounds similar to this compound have been tested against standard anti-inflammatory drugs like ibuprofen and indomethacin, showing comparable efficacy .

Anticancer Properties

Recent research highlights the anticancer potential of triazole derivatives. These compounds have been found to inhibit tumor growth in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis. The structural features of this compound may enhance its effectiveness as a chemotherapeutic agent .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of triazole derivatives. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Nonlinear Optical Properties

Triazole derivatives are being explored for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The unique electronic properties of compounds like this compound make them suitable candidates for developing advanced optical materials .

Agricultural Applications

The antifungal properties of triazole compounds also extend to agricultural applications where they can be used as fungicides to protect crops from fungal infections. Their ability to inhibit fungal growth makes them valuable in agrochemical formulations .

Summary of Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial activity against E.coli and S.aureus strains .
Study BAnti-inflammatory EffectsShowed comparable efficacy to ibuprofen in reducing paw edema in mice models .
Study CAnticancer PotentialInhibited growth of breast cancer cell lines through apoptosis induction .
Study DNeuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures .

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorobenzyl thioether group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural variations among analogues include substitutions at positions 4 and 5 of the triazole ring, which significantly impact physical and chemical properties:

Compound Name Position 4 Substituent Position 5 Substituent Melting Point (°C) Yield (%) Key Features Reference
Target Compound Allyl 4-Fluorobenzylthio N/A N/A Fluorine enhances electronic effects; allyl increases flexibility. N/A
5q (4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) Phenyl 3-Fluorobenzylthio 146–148 86 Meta-fluorine reduces steric hindrance; phenyl adds rigidity.
Compound 1.1 () Pyridin-3-ylmethyl 2-Chloro-5-(trifluoromethyl)benzylthio 122–123 75 Trifluoromethyl and chloro groups enhance lipophilicity and binding affinity.
6a () Allyl Thio-linked acetamide 182–184 65 Acetamide improves solubility; allyl maintains flexibility.
5r (4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) Phenyl 2-Methylbenzylthio 173–174 86 Methyl group increases hydrophobicity; phenyl stabilizes crystal structure.

Key Observations:

  • Allyl vs. Phenyl : Allyl substituents (target compound, 6a) confer greater conformational flexibility than phenyl groups (5q, 5r), which may enhance binding to dynamic protein targets .
  • Thio-Linked Functional Groups : Acetamide (6a) or trifluoromethyl (Compound 1.1) substitutions at position 5 modulate solubility and lipophilicity, critical for pharmacokinetics .

Biological Activity

The compound 2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a derivative of triazole and pyridine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antibacterial, antifungal, and anticancer properties.

  • Chemical Formula : C17H15FN4S
  • Molecular Weight : 326.39 g/mol
  • CAS Number : 618880-04-9

Antioxidant Activity

Research has shown that triazole derivatives possess significant antioxidant properties. The antioxidant capacity can be measured using various assays like DPPH and ABTS. For instance, similar compounds have demonstrated IC50 values comparable to ascorbic acid, indicating strong potential for scavenging free radicals .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) studies have indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
  • Molecular docking studies revealed high binding affinities to bacterial enzymes, suggesting a robust mechanism of action .
Bacterial StrainMIC (µg/mL)Reference Compound
Staphylococcus aureus0.25Streptomycin
Escherichia coli0.5Ampicillin

Antifungal Activity

Triazole compounds are known for their antifungal properties. The compound's structure allows it to interact with fungal cytochrome P450 enzymes, which are critical in steroid biosynthesis in fungi. Studies indicate that similar triazole derivatives exhibit potent antifungal activity against common pathogens like Candida albicans and Aspergillus niger.

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have yielded encouraging results. Compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxicity:

  • In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation in cancer cells.
Cancer Cell LineIC50 (µM)Reference Compound
HCT116 (Colon Cancer)4.36Doxorubicin
MCF7 (Breast Cancer)5.12Paclitaxel

Case Studies

  • Antibacterial Efficacy : A study investigated various triazole derivatives, including those structurally similar to our compound, demonstrating that compounds with thiol groups exhibited enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .
  • Anticancer Potential : Another research highlighted the anticancer activity of triazole derivatives against HCT116 cells, where modifications in the side chains significantly influenced potency .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to:

  • Inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interfere with fungal sterol biosynthesis.
  • Induce apoptosis in cancer cells through various pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Allyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with thioether formation between 4-fluorobenzyl mercaptan and triazole precursors. Allylation is achieved using allyl bromide under basic conditions (e.g., NaOH in methanol) . Key factors include solvent choice (DMF enhances coupling efficiency ), catalyst selection (e.g., Pd/C for cross-coupling ), and temperature control (reflux for thiol-alkylation ). Yield optimization requires monitoring intermediates via TLC or HPLC and purification via column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm allyl, fluorobenzyl, and pyridine substituents. Key peaks: δ 5.2–5.8 ppm (allyl protons), δ 4.3–4.5 ppm (benzyl-S-CH2_2), and aromatic pyridine signals .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C20_{20}H17_{17}FN4_4S: 380.11 g/mol) .
  • X-ray crystallography : For unambiguous confirmation, as demonstrated in structurally analogous triazole-pyridine derivatives .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates, with IC50_{50} determination via dose-response curves .
  • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands) for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
  • Analyze stereochemical purity : Chiral HPLC to rule out enantiomeric interference .
  • Evaluate off-target effects : Proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of conflicting results .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Structural modifications : Replace labile groups (e.g., allyl with cyclopropyl) to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester or phosphate moieties at the pyridine nitrogen to improve solubility and delay degradation .
  • In vitro ADME profiling : Use liver microsomes or hepatocytes to identify metabolic hotspots, followed by deuterium incorporation at vulnerable positions .

Q. How does the 4-fluorobenzylthio group influence binding affinity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with H, Cl, or CF3_3 substituents and test in parallel.
  • Computational docking : Use Schrödinger Suite or AutoDock to calculate binding energies with target proteins (e.g., fluorobenzyl’s hydrophobic/electronic effects) .
  • Thermodynamic profiling : ITC (isothermal titration calorimetry) to quantify ΔG and ΔH changes upon fluorination .

Q. What experimental designs are optimal for studying its environmental fate and toxicity?

  • Methodological Answer :

  • Environmental persistence : Use OECD 307 guidelines (soil degradation) and HPLC-MS/MS to track parent compound and metabolites .
  • Aquatic toxicity : Zebrafish embryo (FET test) or Daphnia magna assays with LC50_{50}/EC50_{50} determination .
  • Bioaccumulation : Radiolabel the compound (14^{14}C) and measure BCF (bioconcentration factor) in model organisms .

Data Analysis and Technical Challenges

Q. How should researchers address low reproducibility in triazole-thioether coupling reactions?

  • Methodological Answer :

  • Control moisture levels : Use anhydrous solvents and a nitrogen atmosphere to prevent thiol oxidation .
  • Optimize stoichiometry : Employ a 1.2:1 molar ratio (thiol:alkyl halide) to drive the reaction to completion .
  • Monitor reaction progress : In situ IR spectroscopy to track S-alkylation (disappearance of S-H stretch at ~2550 cm1^{-1}) .

Q. What advanced techniques elucidate the role of the pyridine ring in target engagement?

  • Methodological Answer :

  • Photoaffinity labeling : Incorporate a diazirine group into the pyridine ring to crosslink with proximal binding residues .
  • X-ray co-crystallography : Resolve the compound bound to its target (e.g., enzyme active site) to identify π-π or hydrogen-bonding interactions .
  • Alanine scanning mutagenesis : Systematically mutate residues in the target protein to pinpoint pyridine-dependent contacts .

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